

Synthesis and Characterization of 2-(1H-imidazol-1-yl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-(1H-imidazol-1-yl)benzaldehyde**

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This document provides a comprehensive technical overview of the synthesis and characterization of **2-(1H-imidazol-1-yl)benzaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. The imidazole moiety is a critical pharmacophore, and its incorporation into aromatic systems provides a versatile scaffold for developing novel therapeutic agents. This guide details a robust synthetic protocol and outlines the analytical techniques for compound characterization.

Synthesis via Ullmann Condensation

The most common and effective method for synthesizing **2-(1H-imidazol-1-yl)benzaldehyde** is the copper-catalyzed N-arylation reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide, typically 2-fluorobenzaldehyde or 2-bromobenzaldehyde, with imidazole in the presence of a copper catalyst and a base. The use of 2-fluorobenzaldehyde is often preferred due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution.

Reaction Scheme: The reaction proceeds by coupling 2-fluorobenzaldehyde with imidazole, catalyzed by copper(I) iodide (CuI) with potassium carbonate (K_2CO_3) as the base in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis and purification of **2-(1H-imidazol-1-yl)benzaldehyde**. While specific experimental data for the ortho-isomer is sparse in published literature, this protocol is adapted from established procedures for similar copper-catalyzed N-arylations of imidazoles[1][2].

2.1. Synthesis of **2-(1H-imidazol-1-yl)benzaldehyde**

- Materials and Reagents:

- 2-Fluorobenzaldehyde
- Imidazole
- Copper(I) Iodide (CuI)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Argon or Nitrogen gas (for inert atmosphere)

- Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
- Add anhydrous DMF to the flask via syringe, enough to dissolve the reagents and allow for effective stirring.

- Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture dropwise via syringe.
- Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Quench the reaction by pouring the mixture into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2. Purification

- The crude product is typically purified by column chromatography on silica gel.
- A solvent system of ethyl acetate/hexane or dichloromethane/methanol is commonly used as the eluent to isolate the pure product.
- The fractions containing the desired product are combined and the solvent is evaporated to yield **2-(1H-imidazol-1-yl)benzaldehyde** as a solid.

Characterization Data

While a detailed experimental protocol for the synthesis of **2-(1H-imidazol-1-yl)benzaldehyde** can be reliably established from related reactions, specific, experimentally verified characterization data for this ortho-isomer is not widely available in the surveyed literature.

For reference and comparison, the well-documented data for the corresponding para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde, is provided below[1][3][4][5]. It is expected that the ortho-isomer would exhibit a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different symmetry and spin-spin coupling between adjacent protons.

Table 1: Physical and Chemical Properties

Property	Value
Compound Name	2-(1H-imidazol-1-yl)benzaldehyde
Molecular Formula	C ₁₀ H ₈ N ₂ O
Molecular Weight	172.18 g/mol
CAS Number	151055-86-6
Appearance	Expected to be a solid
Melting Point	Data not available
Reference Compound	4-(1H-imidazol-1-yl)benzaldehyde
Molecular Formula	C ₁₀ H ₈ N ₂ O
Molecular Weight	172.18 g/mol [3]
CAS Number	10040-98-9 [3]
Appearance	White to pale yellow solid [6]
Melting Point	153-155 °C [3]

Table 2: Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde (Reference)

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.05	s	-	C(O)H	
8.03	d	8.6	2 x CarylH	
7.99	s	-	CimidH	
7.60	d	8.6	2 x CarylH	
7.39	m	-	CimidH	
7.26	m	-	CimidH	

Citation for ^1H NMR data:[4][5]

^{13}C NMR (100.6 MHz, CDCl_3)	δ (ppm)	Assignment
190.48	$\text{C}(\text{O})\text{H}$	
141.60	Caryl	
135.28	CimidH	
134.84	Caryl	
131.48	CarylH	
131.23	CimidH	
120.97	CarylH	
117.54	CimidH	

Citation for ^{13}C NMR data:[4][5]

IR Spectroscopy (ATR)	Wavenumber (cm^{-1})	Assignment
3138, 3109	Caryl-H stretch	
2818, 2746	Aldehyde C-H stretch (Fermi doublet)	
1676	$\text{C}=\text{O}$ stretch	
1604, 1519, 1481	Aromatic C=C stretch	

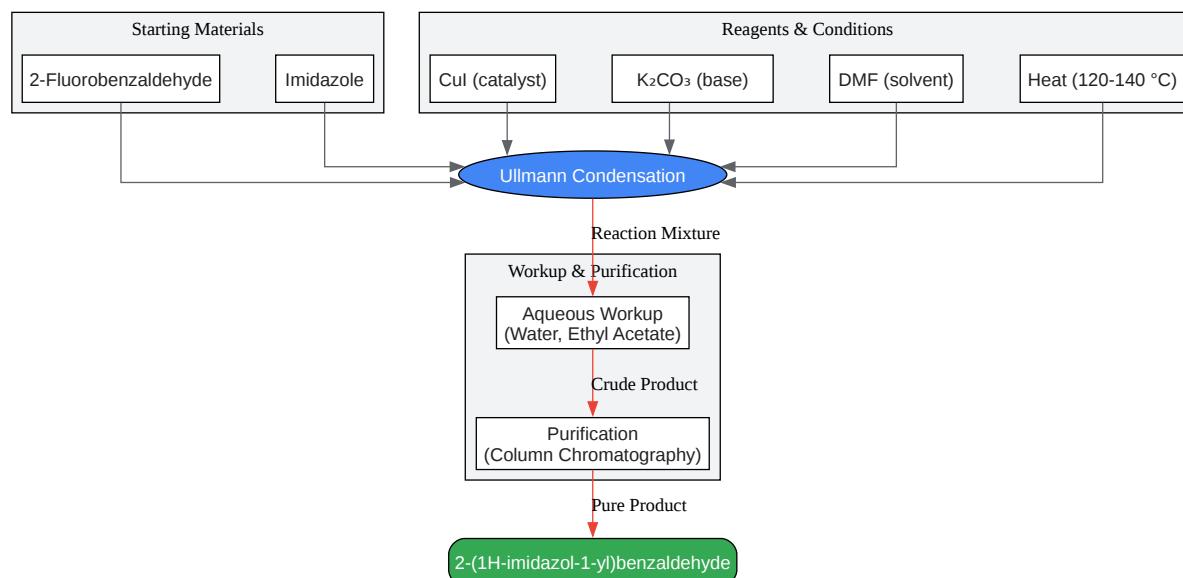
Citation for IR data:[1][4]

Mass Spectrometry	m/z	Assignment
GC-MS	172	$[\text{M}]^+$

Citation for MS data:[1][4]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the synthesis of **2-(1H-imidazol-1-yl)benzaldehyde**.



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Caption: Ullmann condensation workflow for synthesis.

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